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Compound of Interest

Compound Name: 1,3-Bis(2-hydroxyethoxy)benzene

Cat. No.: B093271

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Bis(2-hydroxyethoxy)benzene (CAS No. 102-40-9), a significant intermediate in polymer
science and other chemical syntheses. The following sections detail its Fourier-Transform
Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral properties, offering a
foundational dataset for its identification, characterization, and quality control.

Molecular Structure and Spectroscopic Overview

1,3-Bis(2-hydroxyethoxy)benzene, also known as resorcinol bis(2-hydroxyethyl) ether,
possesses a molecular formula of C10H1404 and a molecular weight of 198.22 g/mol . Its
structure, featuring a central benzene ring with two hydroxyethoxy side chains, gives rise to a
characteristic spectroscopic signature. The presence of hydroxyl (-OH), ether (C-O-C), and
aromatic (C=C, C-H) functional groups are readily identifiable through FTIR and NMR
spectroscopy.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from FTIR, 1H NMR, and 3C
NMR analyses of 1,3-Bis(2-hydroxyethoxy)benzene.

Fourier-Transform Infrared (FTIR) Spectroscopy
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The FTIR spectrum of 1,3-Bis(2-hydroxyethoxy)benzene is characterized by the vibrational
frequencies of its constituent functional groups. The table below presents the main absorption

bands.
Wavenumber (cm—?) Intensity Assignment
~3400 Strong, Broad O-H stretch (hydroxyl groups)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch
) Aromatic C=C skeletal

~1600, ~1480 Medium-Strong o

vibrations
~1250 Strong Aryl-O stretch (asymmetric)

C-O stretch (aliphatic ether
~1050 Strong

and alcohol)

Proton (*H) Nuclear Magnetic Resonance (NMR)
Spectroscopy

The *H NMR spectrum provides detailed information about the chemical environment of the
hydrogen atoms in the molecule. The chemical shifts (d) are reported in parts per million (ppm)
relative to a standard reference.
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
) Aromatic H (Position
7.16 Triplet 1H
5)
Aromatic H (Positions
6.51 Doublet of doublets 2H
4, 6)
] Aromatic H (Position
6.49 Triplet 1H
2)
4.86 Singlet 2H Hydroxyl (-OH)
3.96 Triplet 4H -O-CHz2-
3.71 Triplet 4H -CH2-OH

Note: The assignments are based on typical chemical shifts and splitting patterns. Actual

spectra may show slight variations.

Carbon-** (**C) Nuclear Magnetic Resonance (NMR)

Spectroscopy

The 13C NMR spectrum reveals the number of chemically distinct carbon environments in the

molecule.

Chemical Shift (ppm)

Assignment

~160 Aromatic C-O (Positions 1, 3)

~130 Aromatic C-H (Position 5)

~107 Aromatic C-H (Positions 4, 6)

~102 Aromatic C-H (Position 2)

~70 -O-CHa-

~61 -CH2-OH
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Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of solid 1,3-Bis(2-hydroxyethoxy)benzene is finely
ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is
then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Nicolet iS50 FTIR spectrometer or equivalent.
Data Acquisition:

Mode: Transmittance

e Spectral Range: 4000-400 cm™1
e Resolution: 4 cm™1
e Number of Scans: 32

o Background: A background spectrum of the empty sample compartment is collected prior to
sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 1,3-Bis(2-hydroxyethoxy)benzene is
dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCIs) in a standard 5 mm
NMR tube. Tetramethylsilane (TMS) is used as an internal standard (O ppm).

Instrumentation: A Bruker Avance Il 400 MHz spectrometer or equivalent, equipped with a 5
mm broadband probe.

'H NMR Data Acquisition:

e Pulse Program: zg30

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b093271?utm_src=pdf-body
https://www.benchchem.com/product/b093271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Number of Scans: 16

Acquisition Time: ~4 seconds

Relaxation Delay: 1 second

Spectral Width: 20 ppm

13C NMR Data Acquisition:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Acquisition Time: ~1 second

Relaxation Delay: 2 seconds

Spectral Width: 240 ppm

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

This guide provides essential spectroscopic data and protocols for the characterization of 1,3-
Bis(2-hydroxyethoxy)benzene, serving as a valuable resource for researchers and
professionals in the field. The provided data facilitates the confirmation of molecular structure
and purity, which is critical in research, development, and quality assurance applications.

« To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Bis(2-
hydroxyethoxy)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093271#spectroscopic-data-ftir-nmr-for-1-3-bis-2-
hydroxyethoxy-benzene]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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